beta-Casomorphin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La bêta-casomorphine est un peptide opioïde dérivé de la digestion de la caséine, une protéine du lait. Elle est principalement libérée de la fraction bêta-caséine du lait bovin et humain lors de la digestion gastro-intestinale. La bêta-casomorphine présente une activité de type morphine et se lie aux récepteurs opioïdes dans l’organisme, influençant ainsi divers processus physiologiques .

Méthodes De Préparation

La bêta-casomorphine est produite par digestion enzymatique de la bêta-caséine. Ce processus implique l’utilisation d’enzymes protéolytiques telles que la pepsine, la trypsine, la chymotrypsine, l’élastase, la leucine aminopeptidase et la carboxypeptidase . La digestion peut se produire naturellement dans le tractus gastro-intestinal ou peut être simulée in vitro. Les méthodes de production industrielle impliquent la fermentation du lait ou l’utilisation de combinaisons d’enzymes spécifiques pour libérer la bêta-casomorphine de la bêta-caséine .

Analyse Des Réactions Chimiques

La bêta-casomorphine subit diverses réactions chimiques, notamment :

Oxydation : La bêta-casomorphine peut être oxydée dans des conditions spécifiques, conduisant à la formation de peptides oxydés.

Réduction : Les réactions de réduction peuvent modifier les liaisons peptidiques au sein de la bêta-casomorphine, modifiant ainsi sa structure et son activité.

Substitution : Des réactions de substitution peuvent se produire au niveau de résidus d’acides aminés spécifiques, conduisant à la formation de peptides modifiés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des enzymes spécifiques.

Applications de la recherche scientifique

La bêta-casomorphine présente un large éventail d’applications de recherche scientifique, notamment :

Chimie : La bêta-casomorphine est étudiée pour ses propriétés chimiques et ses interactions avec d’autres molécules.

Applications De Recherche Scientifique

Beta-Casomorphin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and interactions with other molecules.

Mécanisme D'action

La bêta-casomorphine exerce ses effets en se liant aux récepteurs opioïdes, en particulier les récepteurs mu-opioïdes, dans l’organisme . Cette liaison déclenche une cascade d’événements moléculaires qui influencent divers processus physiologiques, notamment la modulation de la douleur, la réponse immunitaire et la fonction gastro-intestinale . L’interaction du peptide avec les récepteurs opioïdes est similaire à celle de la morphine, ce qui explique son activité de type morphine .

Comparaison Avec Des Composés Similaires

La bêta-casomorphine fait partie d’un groupe de peptides appelés casomorphines, qui sont dérivés de la digestion de la caséine. Les composés similaires comprennent :

Bêta-casomorphine-5 : Un autre peptide opioïde présentant des propriétés similaires mais une séquence d’acides aminés différente.

Bêta-casomorphine-7 : La casomorphine la plus abondante et la plus étudiée, connue pour son effet prolongé.

Alpha-casomorphine : Dérivée de l’alpha-caséine, avec des propriétés structurelles et fonctionnelles distinctes. La bêta-casomorphine est unique en raison de sa séquence d’acides aminés spécifique et de sa capacité à se lier aux récepteurs opioïdes avec une forte affinité.

Propriétés

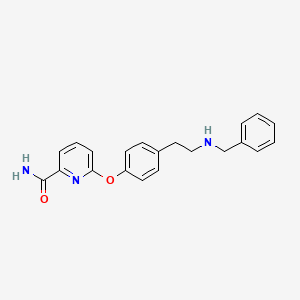

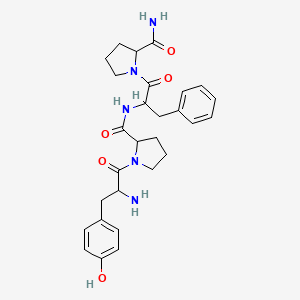

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868285 |

Source

|

| Record name | Tyrosylprolylphenylalanylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794670.png)

![(1S,4S)-2-(5-aminomethyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794683.png)

![2-(6-Chloro-5-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794688.png)

![2-(6-Chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794699.png)

![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide](/img/structure/B10794704.png)

![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B10794709.png)

![10-O-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 1-O-[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] decanedioate](/img/structure/B10794713.png)

![8-Ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide](/img/structure/B10794724.png)

![N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)